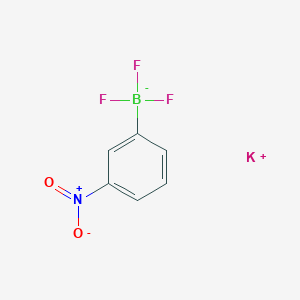

Potassium (3-Nitrophenyl)trifluoroborate

Descripción general

Descripción

Synthesis Analysis

The synthesis of potassium (3-nitrophenyl)trifluoroborate involves several key steps, including the safe synthesis from HFC-245fa and BF3·OEt2, showcasing its accessibility for laboratory preparations. An improved synthesis method has also been developed, demonstrating the compound's viability as a reagent through the treatment of (trifluoromethyl)trimethylsilane with trimethoxyborane in the presence of potassium fluoride, followed by the addition of aqueous hydrogen fluoride, yielding the compound in 85% overall yield, indicating its scalable synthesis for industrial applications (Molander & Hoag, 2003).

Molecular Structure Analysis

The molecular structure of potassium (3-nitrophenyl)trifluoroborate is characterized by its unique arrangement, involving potassium cations and the trifluoroborate anion. Structural analysis reveals that the compound forms distinct coordination polymers when reacted with different metal ions, highlighting its versatility and utility in forming varied molecular architectures. This aspect is crucial for understanding its reactivity and properties in chemical reactions (Jyai et al., 2022).

Chemical Reactions and Properties

Potassium (3-nitrophenyl)trifluoroborate participates in various chemical reactions, including the Suzuki-Miyaura cross-coupling, which is facilitated by its stability and reactivity. The compound's ability to undergo hydrolysis to release boronic acid under specific conditions is pivotal for its application in cross-coupling reactions, serving as a "slow-release" agent that minimizes side reactions and maximizes product yield. This hydrolysis process is influenced by several factors, including solvent and temperature, providing insights into its behavior in synthetic applications (Lennox & Lloyd‐Jones, 2012).

Physical Properties Analysis

The physical properties of potassium (3-nitrophenyl)trifluoroborate, such as solubility, stability in various solvents, and crystalline structure, are critical for its application in synthesis. Its stability as a solid and in solution underlines its utility as a reagent in organic synthesis, especially in reactions that require precise stoichiometry and conditions for optimal yields.

Chemical Properties Analysis

Chemically, potassium (3-nitrophenyl)trifluoroborate is known for its reactivity towards nucleophiles, electrophiles, and in transition metal-catalyzed reactions. Its role as a source of trifluoroborate anion in Suzuki-Miyaura cross-coupling reactions underscores its importance in forming carbon-carbon bonds, a foundational aspect of organic chemistry. The compound's chemical behavior is a subject of continuous study, aimed at expanding its application in synthesis and material science (Molander & Rivero, 2002).

Aplicaciones Científicas De Investigación

Potassium in Agriculture: Needs and Prospects

Potassium (K) is fundamental in agriculture, contributing to plant physiology and nutrition. Research underscores the necessity for advanced study on potassium in soils, crops, and their nutritional aspects to enhance crop quality and address stress situations. Modern molecular biological approaches are shedding light on potassium's role, particularly in stress signaling, suggesting a vital need for interdisciplinary collaboration to improve agricultural practices. This comprehensive understanding emphasizes potassium's critical role beyond simple nutrient supply, highlighting its involvement in stress resistance and environmental interactions (Römheld & Kirkby, 2010).

Advanced Post-Potassium-Ion Batteries

In the field of energy storage, potassium-based batteries, particularly post-potassium-ion batteries (post-PIBs), are emerging as attractive alternatives to lithium-ion batteries. These include potassium–sulfur (K–S), potassium–selenium (K–Se), and aqueous potassium-ion batteries (APIBs), offering advantages such as higher energy density, better safety, and lower costs. This review discusses recent progress, challenges, and future prospects for advanced post-PIBs, indicating a promising direction for potassium-based energy storage solutions (Yao & Zhu, 2020).

Nitrated Phenols in the Atmosphere

The atmospheric presence of nitrophenols, including 3-nitrophenyl compounds, is a significant area of study due to their formation through combustion processes and secondary formation in the atmosphere. Understanding the sources, transformations, and impacts of nitrated phenols on air quality and human health is critical. This review summarizes analytical techniques and findings from field campaigns, contributing to our knowledge of atmospheric chemistry and pollution (Harrison et al., 2005).

Potassium in Root Growth and Development

Potassium plays a pivotal role in root development and plant stress responses. This review highlights recent findings on potassium's influence on root system architecture, cellular functions, and plant adaptation to K+ shortage. It underscores the importance of potassium transport proteins and their evolution, demonstrating potassium's integral role in root growth and overall plant health and productivity (Šustr et al., 2019).

Environmental Remediation with Ferrate(VI)

The use of ferrate(VI), including potassium ferrate(VI), in environmental remediation is extensively reviewed. Ferrate(VI) is recognized for its strong oxidizing and non-toxic properties, making it an effective agent in water and wastewater treatment. This paper covers its application in disinfection, organic pollutant degradation, and wastewater treatment, offering insights into its multifunctional role in environmental management (Jiang, 2007).

Safety And Hazards

Direcciones Futuras

Potassium organotrifluoroborates, including Potassium (3-Nitrophenyl)trifluoroborate, have emerged as exceptional reagents for difficult alkyl transfers . They offer superior shelf life and stability, and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs . Future research may focus on further exploring their utility in various chemical reactions .

Propiedades

IUPAC Name |

potassium;trifluoro-(3-nitrophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZMSCLFLMORNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382339 | |

| Record name | Potassium (3-Nitrophenyl)trifluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (3-Nitrophenyl)trifluoroborate | |

CAS RN |

192863-40-4 | |

| Record name | Borate(1-), trifluoro(3-nitrophenyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192863-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (3-Nitrophenyl)trifluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (3-Nitrophenyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)